3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine
CAS No.: 745827-01-4
Cat. No.: VC8292281
Molecular Formula: C20H16ClN3
Molecular Weight: 333.8 g/mol
* For research use only. Not for human or veterinary use.
![3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine - 745827-01-4](/images/structure/VC8292281.png)
Specification
CAS No. | 745827-01-4 |
---|---|
Molecular Formula | C20H16ClN3 |
Molecular Weight | 333.8 g/mol |
IUPAC Name | 3-(2-chlorophenyl)-6-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine |
Standard InChI | InChI=1S/C20H16ClN3/c1-14-5-4-6-15(11-14)12-16-9-10-19-22-23-20(24(19)13-16)17-7-2-3-8-18(17)21/h2-11,13H,12H2,1H3 |
Standard InChI Key | SAQTVKSGPUVANY-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CC2=CN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 |
Canonical SMILES | CC1=CC(=CC=C1)CC2=CN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a triazolo[4,3-a]pyridine scaffold, a bicyclic system featuring a triazole ring fused to a pyridine ring. Key substitutions include:
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2-Chlorophenyl group at position 3, introducing steric bulk and electronic effects via the chlorine atom.
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3-Methylbenzyl group at position 6, contributing hydrophobicity and potential π-π stacking interactions .
The planar triazolo-pyridine system enables conjugation, which may influence electronic properties in materials applications .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 333.81 g/mol | |
CAS Registry Number | 745827-01-4 | |
MDL Number | MFCD28040776 | |
LogP (Predicted) | 4.2 (Ali method) | |
Solubility | 1.12 mg/mL (ESOL) |
The compound’s moderate solubility in aqueous media and high lipophilicity (LogP ≈ 4.2) suggest suitability for membrane permeability in biological systems .
Synthetic Methodologies
Cyclization Strategies
While no direct synthesis protocol for this compound is published, analogous triazolo[4,3-a]pyridines are typically synthesized via 5- exo-dig cyclization of chloroethynyl precursors with hydrazinylpyridines . For example:
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Chloroethynylphosphonate intermediates react with 2-hydrazinylpyridines under catalyst-free conditions to form triazolopyridines in near-quantitative yields .
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Dimroth rearrangement may occur if electron-withdrawing groups (e.g., NO) are present, altering substitution patterns .
Adapting these methods, the target compound could be synthesized by substituting 2-hydrazinylpyridine with a 3-methylbenzyl-modified precursor and a 2-chlorophenyl acetylene derivative.
Purification and Characterization
Post-synthesis purification often involves column chromatography or HPLC, with characterization via -NMR, -NMR, and mass spectrometry .
Industrial and Research Applications
Materials Science
The conjugated triazolo-pyridine system enables applications in:
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Organic light-emitting diodes (OLEDs), where electron-deficient heterocycles improve charge transport .
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Coordination complexes with transition metals for catalytic applications .
Pharmacological Development
The compound’s scaffold is a privileged structure in drug discovery, with potential for:
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Kinase inhibition via ATP-binding site competition.
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Anticancer activity through tubulin polymerization disruption .
Manufacturer | Purity | Packaging | Price (USD) | Updated |
---|---|---|---|---|
Alichem | Standard | 1 g | $896.66 | 2021-12-16 |
Crysdot | 95+% | 1 g | $1,035.00 | 2021-12-16 |
The high cost reflects limited production scales and specialized synthesis requirements .
Future Directions and Challenges
Research Priorities
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Pharmacokinetic profiling: Assess bioavailability, metabolism, and toxicity.
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Structure-activity relationship (SAR) studies: Optimize substitutions for enhanced efficacy.
Synthetic Challenges
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Regioselectivity control during cyclization to avoid byproducts.
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Scalability improvements to reduce production costs.
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